The synthesis of 6-methylnicotinate typically involves the esterification of 6-methylnicotinic acid with methanol. The reaction is facilitated by a catalyst such as thionyl chloride and is conducted under reflux conditions at approximately 95°C for several hours. The general steps are as follows:
Alternative synthetic routes include using γ-butyrolactone and sodium hydride in dimethylformamide, which allows for different reaction conditions and potentially higher yields .
6-Methylnicotinate can undergo various chemical reactions, including:
The mechanism of action for 6-methylnicotinate primarily involves its role as an intermediate in various synthetic pathways leading to biologically active compounds. It acts by participating in reactions that modify its structure to yield pharmacologically relevant molecules, particularly those targeting central nervous system disorders.
Relevant data indicates that the compound can be effectively isolated and purified, demonstrating good yields during synthesis .
6-Methylnicotinate has several scientific uses:
Methyl 6-methylnicotinate belongs to the alkyl-substituted pyridinecarboxylate subclass of heterocyclic compounds. Its structure comprises:
Table 1: Key Physicochemical Properties of Methyl 6-Methylnicotinate
Property | Value | Measurement Conditions | Reference |
---|---|---|---|
Molecular Formula | C₈H₉NO₂ | - | [4] [10] |
Molecular Weight | 151.16 g/mol | - | [4] [8] |
Melting Point | 34-37 °C | Lit. | [4] [8] [10] |
Boiling Point | 160 °C / 106 mmHg; 228.4 °C @ 760 mmHg | Lit.; Calculated | [4] [10] |
Density | 1.104 g/cm³ (estimate) | - | [10] |
LogP (Partition Coeff.) | ~1.2 (XLogP3) | Predicted | [10] |
Refractive Index | 1.51 (estimate) | - | [10] |
Flash Point | 80.6 °C (calc.); 218 °F (lit.) | Calculated; Literature | [4] [10] |
Solubility | Slight in CHCl₃, EtOAc, MeOH | - | [4] [8] |
This specific substitution pattern (6-methyl, 3-carbomethoxy) creates a unique electronic landscape. The juxtaposition of an electron-donating alkyl group ortho to nitrogen and an electron-withdrawing ester meta to nitrogen results in a polarized ring system. This polarization influences spectroscopic signatures (distinctive NMR and IR profiles), reactivity towards electrophiles and nucleophiles, and coordination behavior with metal catalysts—factors crucial for its application in synthesis [4] [10]. Its classification as a 2,3-disubstituted pyridine derivative places it within a family of compounds frequently encountered in natural product isolation, pharmaceutical intermediates, and ligand design.
Methyl 6-methylnicotinate serves as a versatile and strategically valuable starting material or intermediate in multi-step syntheses targeting molecules with significant biological or functional properties. Its utility stems from the orthogonal reactivity of its two functional groups:
Table 2: Documented Synthetic Applications of Methyl 6-Methylnicotinate
Application Category | Target Molecule/Class | Key Transformation/Use | Reference/Context |
---|---|---|---|
CNS Therapeutics | DAAO/DDO Inhibitors | Core heterocyclic scaffold building block | [4] [10] |
Anti-Inflammatory Drugs | Etoricoxib (Impurity E/Intermediate) | Structural component in synthesis pathway | [4] [8] [10] |
Neuroprotective Agents | Latrepirdine (Dimebon) | Starting material for reduction, condensation, indole synth | [10] |
Nicotine Analog Synthesis | 6-Methylnicotine (Metatine™) | Key intermediate in patented petrochemical→6-MN routes | [2] [3] |
Coordination Chemistry | Ligand Precursors | Hydrolysis to acid for metal salt/complex formation | [4] [10] |
Despite its established utility in synthesis, significant knowledge gaps concerning Methyl 6-methylnicotinate persist, limiting its full potential and creating ambiguities in regulatory and biological contexts:
Natural Occurrence and Biosynthetic Pathways:While 6-methyl nicotine has been identified as a trace alkaloid in tobacco (Nicotiana spp.) and some commercial tobacco products (average level ~0.32 µg/g tobacco) [3], the natural occurrence of Methyl 6-methylnicotinate itself remains largely unexplored. Is it a genuine natural product, perhaps a minor metabolite or degradation product within certain plants or microbes? Does it arise artifactually during the extraction or analysis of plant material? Establishing its natural provenance (or lack thereof) requires rigorous analytical surveys using advanced hyphenated techniques (e.g., GCxGC-TOFMS, HRAM LC-MS/MS) across diverse biological matrices. Furthermore, if naturally occurring, the biochemical pathways leading to its formation—potentially involving methylation of nicotinic acid derivatives or specific esterification processes—are entirely unknown and warrant investigation through isotopic labelling studies and enzymology.
Enantioselective Synthesis and Chiral Derivatives:Methyl 6-methylnicotinate is achiral. However, its transformation into derivatives, particularly those intended for pharmacological evaluation (like the neuroprotective agents or DAAO inhibitors mentioned previously), often generates chiral centers. Current literature lacks detailed reports on the enantioselective synthesis of such derivatives starting from Methyl 6-methylnicotinate. Developing efficient catalytic asymmetric methods (e.g., enantioselective hydrogenation of derived prochiral olefins, asymmetric alkylations, or enzymatic resolutions/transformations involving the ester or modified functionalities) is crucial for accessing single enantiomers of bioactive targets. The impact of chirality on the biological activity of these derivatives represents another significant, unexplored domain.
Detailed Mechanistic Studies in Catalytic Transformations:Although used in cross-coupling and other metal-mediated reactions, the precise coordination modes of Methyl 6-methylnicotinate with common transition metal catalysts (Pd, Ni, Cu, Ru etc.) and the mechanistic pathways of these reactions involving this specific substrate are not well-documented. Understanding how the 6-methyl group influences metal chelation (potentially through weak agostic interactions or steric effects) and the electronic communication between the metal center and the pyridine ring during catalytic cycles could inform the design of more efficient and selective synthetic routes. Advanced spectroscopic and computational studies are needed.
Regulatory Ambiguity for Derived Bioactive Analogs:The emergence of 6-methylnicotine (synthesized from precursors like Methyl 6-methylnicotinate) in consumer products (e-cigarettes, pouches) marketed as "tobacco-free" and "nicotine-free" highlights a major regulatory challenge stemming from a fundamental chemical knowledge gap [2] [9]. Regulatory frameworks (like the US FDCA/TCA or EU TPD) typically define controlled substances based on specific chemical structures (e.g., "nicotine"). Structural analogs like 6-methylnicotine, while pharmacologically active (often more potent), may fall outside strict legal definitions. This creates loopholes exploited by manufacturers. Resolving this requires precise structural-activity relationship (SAR) data for analogs and legislative updates. Research into Methyl 6-methylnicotinate's downstream products directly informs this complex regulatory problem.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4